3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
Description
3-Fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline scaffold substituted with a furan-2-carbonyl group at position 2 and a 3-fluorobenzenesulfonamide moiety at position 7. Its synthesis likely involves multi-step procedures, including sulfonylation and acylation reactions, akin to methods described for analogous compounds .
Key structural attributes:
- Tetrahydroisoquinoline core: Provides rigidity and facilitates interactions with biological targets.
- 3-Fluorobenzenesulfonamide: The electron-withdrawing fluorine and sulfonamide group may improve metabolic stability and target selectivity.
Properties
IUPAC Name |
3-fluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S/c21-16-3-1-4-18(12-16)28(25,26)22-17-7-6-14-8-9-23(13-15(14)11-17)20(24)19-5-2-10-27-19/h1-7,10-12,22H,8-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVWVKRREGGPEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Fluoro group : Enhances lipophilicity and biological activity.
- Furan-2-carbonyl moiety : Contributes to the compound's reactivity and interaction with biological targets.
- Tetrahydroisoquinoline core : Known for its diverse pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been suggested that similar compounds can inhibit serotonin and norepinephrine transporters, which are critical in mood regulation and depression treatment.
- Receptor Binding : The tetrahydroisoquinoline structure allows for potential binding to various receptors in the central nervous system (CNS), influencing neurotransmitter levels.
- Anti-inflammatory Properties : Compounds with similar structures have shown anti-inflammatory effects, which may be relevant for treating conditions like arthritis or other inflammatory diseases.
Biological Activity Data
A summary of biological activity data related to the compound is presented in the following table:
Case Studies
- Antidepressant Activity : A study investigated the effects of a similar tetrahydroisoquinoline derivative in animal models of depression. The compound demonstrated significant antidepressant-like effects in the forced swim test, suggesting its potential as a novel treatment for mood disorders .
- Anti-inflammatory Effects : Research has indicated that compounds with structural similarities exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This suggests that this compound may also possess such activity .
Comparison with Similar Compounds
(i) Acyl Substituents
(ii) Sulfonamide Substituents
(iii) Molecular Weight and Bioavailability
- The target compound’s intermediate molecular weight (~421 g/mol) suggests better membrane permeability than ’s bulkier analog (495 g/mol) but slightly lower than ’s compound (388 g/mol). This balance may optimize pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
